2-[3-(2-Chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
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Overview
Description
The compound “2-[3-(2-Chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent . It has been used in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of related compounds like 2-Chloro-6-fluorobenzyl chloride consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a benzyl chloride group .Chemical Reactions Analysis
The chemical reactions involving similar compounds like 2-Chloro-6-fluorobenzyl chloride are typically substitution reactions. For instance, it can react with a hydrogen halide to produce an alkyl halide and water .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds like 2-Chloro-6-fluorobenzyl chloride include a molecular weight of 179.02, a density of 1.401 g/mL at 25 °C, and a refractive index of n20/D 1.537 (lit.) .Scientific Research Applications
Synthetic Chemistry and Organic Synthesis
In synthetic chemistry, compounds similar to 2-[3-(2-Chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid are often explored for their unique reactivity and potential as intermediates in the synthesis of more complex molecules. The synthesis, spectroscopic, and structural properties of novel substituted compounds, as discussed by Issac and Tierney (1996), illustrate the broader context in which such a compound might be studied for its synthetic utility and the insights it can provide into reaction mechanisms and molecular conformations Issac & Tierney, 1996.
Environmental Science
Compounds with specific functional groups, such as those found in the chemical structure of interest, may be studied for their behavior in environmental systems or their potential role in pollution remediation. Husain and Husain (2007) review the applications of redox mediators in the treatment of organic pollutants, highlighting the importance of understanding the chemical properties of such compounds in environmental remediation efforts Husain & Husain, 2007.
Biochemical Applications
The role of similar compounds in biochemical applications, such as enzyme reactions or as inhibitors/activators in biological pathways, is another area of interest. For instance, research on the decolorization and detoxification of pollutants by oxidoreductive enzymes, as reviewed by Husain (2006), may offer insights into how complex organic molecules can interact with biological systems to achieve desirable outcomes, including the degradation of environmental pollutants or the synthesis of biologically active compounds Husain, 2006.
Safety and Hazards
Properties
IUPAC Name |
2-[3-[(2-chloro-6-fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O5/c13-7-2-1-3-8(14)6(7)4-15-10(19)11(20)16(12(15)21)5-9(17)18/h1-3H,4-5H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCOMWSHMRXIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=O)C(=O)N(C2=O)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331952 |
Source
|
Record name | 2-[3-[(2-chloro-6-fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666438 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303986-53-0 |
Source
|
Record name | 2-[3-[(2-chloro-6-fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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